molecular formula C10H13N5O4 B14341377 2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 92574-85-1

2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14341377
CAS No.: 92574-85-1
M. Wt: 267.24 g/mol
InChI Key: RCUNKSDQDSUMGH-UHFFFAOYSA-N
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Description

“2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic compound that features a fused ring system with an imidazo[4,5-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves multi-step organic reactions. The starting materials often include substituted pyridazines and imidazoles, which undergo cyclization reactions to form the imidazo[4,5-d]pyridazine core. The hydroxymethyl group can be introduced through hydroxylation reactions, and the oxolane ring is formed via cyclization of appropriate intermediates.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazo[4,5-d]pyridazine core can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[4,5-d]pyridazine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazo[4,5-d]pyridazine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active compound in drug development.

    Industry: Applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-d]pyridazine derivatives and oxolane-containing molecules. Examples might include:

  • “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-methyl-oxolane-3,4-diol”
  • “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxane-3,4-diol”

Uniqueness

The uniqueness of “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” lies in its specific substitution pattern and the presence of both the imidazo[4,5-d]pyridazine core and the oxolane ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

92574-85-1

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(4-aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-9-6-4(1-13-14-9)12-3-15(6)10-8(18)7(17)5(2-16)19-10/h1,3,5,7-8,10,16-18H,2H2,(H2,11,14)

InChI Key

RCUNKSDQDSUMGH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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